1H-Benzo(a)carbazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13375-54-7 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1H-benzo[a]carbazole |
InChI |
InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-5,7-10H,6H2 |
InChI Key |
DHWLQJPHSAMUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C(=C4C=CC=CC4=N3)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Benzo(a)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)carbazole is a polycyclic aromatic hydrocarbon containing a carbazole moiety. This document provides a comprehensive overview of its physical properties, with a focus on the available data for its most stable tautomer, 11H-Benzo(a)carbazole. Due to the tautomeric nature of this compound, data specifically for the this compound isomer is limited in the scientific literature. The information presented herein is intended to serve as a valuable resource for professionals in research and drug development.
Tautomerism of Benzo(a)carbazole
Benzo(a)carbazole exists as tautomers, with the hydrogen atom on the nitrogen being able to shift to a carbon atom. The two primary tautomers are this compound and 1this compound. The 11H-isomer is generally considered to be the more stable and is the form for which most experimental data is available.
Caption: Tautomeric relationship between 1H- and 1this compound.
Physical and Chemical Properties of 1this compound
The following table summarizes the key physical and chemical properties reported for 1this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₁N |
| Molecular Weight | 217.27 g/mol |
| Melting Point | 226-231 °C |
| Boiling Point | 456 °C (estimated) |
| Solubility | Slightly soluble in Acetonitrile and DMSO. |
| Appearance | Powder to crystal |
| pKa | 17.00 ± 0.30 (Predicted) |
| λmax (UV-Vis) | 354 nm (in Ethanol) |
Experimental Protocols
Detailed experimental methodologies for determining the key physical properties of carbazole derivatives are outlined below. These are generalized protocols that can be adapted for 1this compound.
Melting Point Determination
The melting point of a solid can be determined by packing a small amount of the powdered substance into a capillary tube, which is then attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement.
Solubility Determination
The solubility of polycyclic aromatic compounds like benzo(a)carbazole can be determined using methods such as the dynamic coupled column liquid chromatographic (DCCLC) technique. This method involves generating a saturated solution of the compound in the solvent of interest and then quantitatively analyzing the concentration of the dissolved compound using high-performance liquid chromatography (HPLC).
UV-Visible Spectroscopy
UV-Visible absorption spectra are recorded using a double beam spectrophotometer. A dilute solution of the compound (typically around 10⁻⁵ M to prevent aggregation) is prepared in a suitable solvent (e.g., ethanol, acetonitrile). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
Fluorescence Spectroscopy
Fluorescence spectra are obtained using a fluorescence spectrophotometer. A dilute solution of the compound is excited at a specific wavelength (often at or near the λmax from the UV-Vis spectrum), and the emitted light is scanned over a range of higher wavelengths. The resulting spectrum shows the intensity of fluorescence at each emission wavelength. For polycyclic aromatic hydrocarbons, this technique is highly sensitive and can be used for both qualitative and quantitative analysis.
Putative Metabolic Pathway
While the specific metabolic pathways of this compound are not extensively documented, it is likely to undergo metabolism similar to other carbazoles and polycyclic aromatic hydrocarbons. The primary route of metabolism is expected to involve cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated and epoxide metabolites, which can then be conjugated and excreted.
Caption: A putative metabolic pathway for Benzo(a)carbazole.
Conclusion
This technical guide provides a summary of the known physical properties of 1this compound, the more stable tautomer of this compound. The provided experimental protocols offer a foundation for researchers to conduct their own characterization of this and related compounds. The proposed metabolic pathway, based on analogous molecules, serves as a starting point for further toxicological and pharmacological investigations. As a compound of interest in various scientific fields, a deeper understanding of the properties of benzo(a)carbazole is crucial for its potential applications.
1H-Benzo(a)carbazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Benzo(a)carbazole, with a primary focus on the more extensively studied isomer, 11H-Benzo[a]carbazole. This document details its chemical properties, synthesis methodologies, and significant biological activities, offering valuable insights for its application in research and drug development.
Core Data Presentation
Quantitative data for 11H-Benzo[a]carbazole is summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| CAS Number | 239-01-0 | [1] |
| Molecular Formula | C₁₆H₁₁N | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 230-231 °C | [1] |
| Purity | >98.0% (GC) |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 11H-Benzo[a]carbazole and its derivatives are provided below.
Synthesis of 11H-Benzo[a]carbazole
Method 1: Copper-Catalyzed Dehydrogenation
This protocol describes the synthesis of 11H-Benzo[a]carbazole from its dihydro derivative using a copper(II) chloride catalyst.
Materials:
-
Dihydrobenzo[a]carbazole
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
50 mL round bottom flask
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 50 mL round bottom flask, thoroughly dissolve 4.5 mmol of CuCl₂·2H₂O in 10 mL of DMSO.
-
To this solution, add 2.2 mmol of dihydrobenzo[a]carbazole and stir the mixture for 30 minutes at room temperature.
-
Heat the resulting mixture to 120 °C in an open vessel.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with a few drops of concentrated HCl.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolate the product by filtration.
-
Recrystallize the crude product from methanol to yield pure 11H-benzo[a]carbazole.[1]
Expected Yield: 91%[1]
Method 2: Intramolecular Cyclization using a Solid Acid Catalyst
This method outlines the synthesis of benzo[a]carbazole derivatives through intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds.
Materials:
-
3-cyanoacetamide pyrrole scaffolds
-
Sulfonated amorphous carbon (AC-SO₃H) catalyst
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
25 mL flask
-
Reflux apparatus
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 25 mL flask, combine 0.25 mmol of the 3-cyanoacetamide pyrrole scaffold and 6 mg of the AC-SO₃H catalyst in 5 mL of DMSO.
-
Stir the reaction mixture and reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the mixture to separate the catalyst.
-
Wash the organic layer with water (3 x 5 mL) and ethyl acetate (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Allow the solution to crystallize at room temperature to obtain the benzo[a]carbazole derivative.[2]
Biological Activity Assays
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor.
Materials:
-
Rat uterine cytosol containing estrogen receptors
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (competitor)
-
Test compound (e.g., 11H-Benzo[a]carbazole derivative)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare rat uterine cytosol from ovariectomized rats.[3]
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the tubes to allow for competitive binding to reach equilibrium.
-
Separate the bound from free radioligand by adding HAP slurry followed by centrifugation.
-
Measure the radioactivity of the bound ligand in the HAP pellet using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[3][4][5]
KIF11 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the kinesin-like protein KIF11.
Materials:
-
Purified KIF11 protein
-
Microtubules (stabilized)
-
ATP
-
Assay buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound (e.g., 11H-Benzo[a]carbazole)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
Plate reader
Procedure:
-
In a multi-well plate, combine the KIF11 enzyme, stabilized microtubules, and the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Determine the ATPase activity at each concentration of the test compound and calculate the IC₅₀ value.[6]
Signaling Pathways and Logical Relationships
Based on the known anticancer activities of similar heterocyclic compounds, a plausible mechanism of action for certain 11H-Benzo[a]carbazole derivatives involves the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Caption: Plausible inhibition of the PI3K/Akt signaling pathway by 11H-Benzo[a]carbazole derivatives.
This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell proliferation and survival through downstream effectors like mTORC1 and inhibits apoptosis. Certain anticancer compounds, potentially including derivatives of 11H-Benzo[a]carbazole, may exert their effects by inhibiting PI3K, thereby blocking this pro-survival pathway and promoting apoptosis in cancer cells.[7][8][9]
Caption: Experimental workflow for the synthesis of 11H-Benzo[a]carbazole.
This workflow diagram outlines the key steps in the copper-catalyzed synthesis of 11H-Benzo[a]carbazole, from the initial reaction of starting materials to the final purification of the product.
References
- 1. 11H-BENZO[A]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1H-Benzo(a)carbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1H-Benzo(a)carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of extensive quantitative solubility data for this compound itself, this guide incorporates qualitative information for the target compound and quantitative data for the parent compound, carbazole, and its derivatives. This approach provides valuable insights into the expected solubility behavior of this compound across a range of organic solvents.
Introduction to this compound and its Solubility
This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds known for their unique photophysical properties and biological activities. Understanding the solubility of this compound is crucial for a variety of applications, including drug formulation, synthesis and purification processes, and the development of organic electronic materials.
The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. As a largely non-polar, aromatic molecule, this compound is expected to exhibit poor solubility in water and higher solubility in organic solvents. The presence of the nitrogen heteroatom can lead to specific interactions, such as hydrogen bonding with protic solvents, which can influence its solubility profile.
Solubility Data
While specific quantitative solubility data for this compound is not widely available in published literature, qualitative assessments indicate that it is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO). To provide a more comprehensive understanding, the following tables summarize quantitative solubility data for the parent compound, 9H-carbazole, and a substituted derivative, N-ethylcarbazole. This data serves as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Qualitative Solubility of 11H-Benzo[a]carbazole
| Solvent | Solubility |
| Acetonitrile | Slightly Soluble |
| DMSO | Slightly Soluble |
Table 2: Solubility of 9H-Carbazole in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) |
| Quinoline | Not Specified | ~33.3 |
| Pyridine | Not Specified | ~16.7 |
| Acetone | Not Specified | ~11.1 |
| Acetone | 50 | ~50.0 |
| Ether | Not Specified | ~2.9 |
| Benzene | Not Specified | ~0.83 |
| Absolute Ethanol | Not Specified | ~0.74 |
Data is semi-quantitative, derived from "1 gram dissolves in X mL" statements.
Table 3: Mole Fraction Solubility (x) of N-Ethylcarbazole in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | 1-Pentanol | Petroleum Ether |
| 279.15 | 0.00318 | 0.00758 | 0.01256 | 0.01172 | 0.01833 | 0.02324 | 0.03896 |
| 283.15 | 0.00396 | 0.00932 | 0.01548 | 0.01428 | 0.02241 | 0.02845 | 0.04751 |
| 287.15 | 0.00489 | 0.01141 | 0.01898 | 0.01735 | 0.02732 | 0.03468 | 0.05788 |
| 291.15 | 0.00602 | 0.01391 | 0.02319 | 0.02102 | 0.03321 | 0.04215 | 0.07041 |
| 295.15 | 0.00739 | 0.01691 | 0.02826 | 0.02542 | 0.04028 | 0.05111 | 0.08558 |
| 299.15 | 0.00904 | 0.02052 | 0.03438 | 0.03071 | 0.04878 | 0.06188 | 0.1039 |
| 303.15 | 0.01104 | 0.02486 | 0.04177 | 0.03708 | 0.05901 | 0.07485 | 0.1261 |
| 307.15 | 0.01344 | 0.03008 | 0.05072 | 0.04475 | 0.07135 | 0.09049 | 0.1531 |
| 311.15 | 0.01633 | 0.03636 | 0.06155 | 0.05399 | 0.08625 | 0.1094 | 0.1858 |
| 315.15 | 0.0198 | 0.04394 | 0.07466 | 0.06515 | 0.1043 | 0.1323 | 0.2257 |
| 319.15 | 0.02395 | 0.05309 | 0.09054 | 0.07865 | 0.1262 | 0.1599 | 0.2747 |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in organic solvents, based on the isothermal saturation method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically analyze samples to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Sample Analysis:
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer (at the λmax of the compound) or an HPLC system. A pre-established calibration curve of known concentrations of this compound versus absorbance or peak area is required.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.
-
Express the solubility in the desired units, such as mg/mL, g/100g of solvent, or mol/L.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Spectroscopic and Analytical Profile of 1H-Benzo(a)carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1H-Benzo(a)carbazole, a heterocyclic aromatic compound of interest in various fields of chemical and biomedical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. Furthermore, a generalized metabolic pathway and an analytical workflow are visualized to aid in its study and application.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, also referred to as 11H-Benzo[a]carbazole. The data is organized for clarity and ease of reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [1]
| ¹H NMR (in CDCl₃/DMSO-d₆) | ¹³C NMR (in CDCl₃/DMSO-d₆) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 10.9 (bs, 1H) | 139.2 |
| 8.32 (d, J = 7.8 Hz, 1H) | 135.7 |
| 8.04 (d, J = 7.8 Hz, 1H) | 132.5 |
| 8.03 (d, J = 7.8 Hz, 1H) | 128.9 |
| 7.90 (d, J = 7.8 Hz, 1H) | 125.5 |
| 7.39-7.60 (m, 4H) | 125.2 |
| 7.33 (dd, J = 7.8, 7.8 Hz, 1H) | 124.7 |
| 7.16 (dd, J = 7.8, 7.8 Hz, 1H) | 124.0 |
| 121.9 | |
| 121.8 | |
| 119.9 | |
| 119.7 | |
| 119.6 | |
| 119.5 | |
| 118.1 | |
| 111.5 |
Solvent: 1/1 mixture of CDCl₃ and DMSO-d₆. bs = broad singlet, d = doublet, m = multiplet, dd = doublet of doublets.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST WebBook and shows characteristic absorption bands.[2]
Table 2: Key IR Absorption Bands for 11H-Benzo[a]carbazole
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | N-H stretching vibration |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C ring stretching |
| 1400-1200 | C-N stretching |
| 900-675 | Aromatic C-H out-of-plane bending |
Data obtained from the condensed phase IR spectrum available on the NIST WebBook.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, recorded in ethanol, displays several absorption maxima, which are characteristic of its extended aromatic system.[2]
Table 3: UV-Vis Spectroscopic Data for 11H-Benzo[a]carbazole
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| 230 | 44700 | Ethanol |
| 240 | 45700 | Ethanol |
| 274 | 30200 | Ethanol |
| 284 | 31600 | Ethanol |
| 296 | 21900 | Ethanol |
| 328 | 5010 | Ethanol |
| 335 | 5010 | Ethanol |
| 342 | 6310 | Ethanol |
Data sourced from the NIST Chemistry WebBook.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polycyclic aromatic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., a 1:1 mixture of CDCl₃ and DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent like methylene chloride.
-
Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
The instrument will record the absorbance of the sample as a function of wavelength.
-
Visualizations
The following diagrams illustrate a generalized metabolic pathway for benzo[a]carbazole and a typical experimental workflow for the analysis of polycyclic aromatic hydrocarbons (PAHs).
Caption: Generalized Metabolic Pathway of Benzo(a)carbazole.
Caption: Experimental Workflow for PAH Analysis.
Carbazole and its derivatives are known to undergo metabolic activation, often initiated by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates.[3] The analytical workflow for PAHs, a class of compounds to which benzo(a)carbazole belongs, typically involves extraction from a complex matrix, followed by cleanup and instrumental analysis.[4][5][6] Benzo[a]carbazole derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties.[7][8][9][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11H-Benzo[a]carbazole [webbook.nist.gov]
- 3. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Advanced Workflow for PAH Analysis in Smoke Flavored Foods - AnalyteGuru [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. echemcom.com [echemcom.com]
In-Depth Technical Guide to the Health and Safety of 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.
Chemical Identification and Physical Properties
11H-Benzo[a]carbazole , often referred to as Benzo[a]carbazole, is a polycyclic aromatic hydrocarbon (PAH) containing a carbazole moiety fused with a benzene ring. It is important to distinguish it from its isomers, such as 5H-Benzo[b]carbazole and 7H-Benzo[c]carbazole, as their biological properties can differ. For the purpose of this guide, the focus is on the 11H-isomer, which is the most well-documented.
Table 1: Chemical and Physical Properties of 11H-Benzo[a]carbazole
| Property | Value | Reference |
| CAS Number | 239-01-0 | [1] |
| Molecular Formula | C₁₆H₁₁N | [1] |
| Molecular Weight | 217.27 g/mol | [2] |
| Appearance | Solid | [3] |
| Synonyms | 1,2-Benzocarbazole, Benzo[a]carbazole | [1] |
Toxicological Data
Quantitative toxicological data for 11H-Benzo[a]carbazole is limited in publicly available literature. Much of the available data is for the parent compound, carbazole. It is crucial to exercise caution and not directly extrapolate the toxicity of carbazole to its benzo-fused derivative, as the addition of a benzene ring can significantly alter its biological activity.
Table 2: GHS Hazard Classification for 11H-Benzo[a]carbazole
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Exclamation Mark | Warning | [2][3] |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Exclamation Mark | Warning | [2][3] |
| Hazardous to the Aquatic Environment, Chronic Hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | Environment | (none) | [2][3] |
Note: No specific LD50 or LC50 values for 11H-Benzo[a]carbazole were found in the reviewed literature. For the parent compound, carbazole, an oral LD50 in rats has been reported as >16,000 mg/kg, indicating low acute toxicity. However, this should not be assumed for 11H-Benzo[a]carbazole.
Carcinogenicity and Mutagenicity
-
Carcinogenicity: There is no definitive classification for the carcinogenicity of 11H-Benzo[a]carbazole by major regulatory agencies. However, given its PAH structure, it should be handled as a potential carcinogen.
-
Mutagenicity: Studies on other carbazole derivatives have shown both mutagenic and non-mutagenic results in Ames tests, depending on the specific chemical structure and the presence of metabolic activation.[4][5] Specific Ames test data for 11H-Benzo[a]carbazole is not available in the reviewed literature.
Handling and Safety Precautions
Given the hazard classifications and the potential for uncharacterized risks, stringent safety measures should be implemented when handling 11H-Benzo[a]carbazole.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or aerosols, or if engineering controls are not sufficient.
4.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
4.3. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.
4.4. Accidental Release Measures
-
Wear appropriate PPE.
-
Avoid creating dust.
-
Carefully sweep up or vacuum the spilled solid material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
4.5. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Potential Signaling Pathway Interactions
The biological effects of 11H-Benzo[a]carbazole are likely mediated through its interaction with specific cellular signaling pathways. While research is ongoing, evidence suggests the involvement of the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER).
5.1. Aryl Hydrocarbon Receptor (AhR) Signaling
Many polycyclic aromatic hydrocarbons are known ligands for the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in the metabolism of xenobiotics. Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs to potentially more toxic and carcinogenic metabolites.
5.2. Estrogen Receptor (ER) Signaling
Studies on derivatives of benzo[a]carbazole have shown that they can bind to the estrogen receptor, suggesting that 11H-Benzo[a]carbazole may also have endocrine-disrupting properties.[6] Binding to the estrogen receptor can either mimic or block the effects of endogenous estrogens, potentially leading to adverse effects on reproductive health and development.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on 11H-Benzo[a]carbazole are not widely published. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be followed. Below are conceptual workflows for key toxicological assessments.
6.1. Ames Test (Bacterial Reverse Mutation Assay) Workflow
This test is a common initial screening for mutagenic potential.
6.2. In Vitro Mammalian Cell Gene Mutation Test Workflow
This assay assesses the potential of a chemical to induce gene mutations in mammalian cells.
6.3. Receptor Binding Assay Workflow (Conceptual)
This type of assay would be used to quantify the binding affinity of 11H-Benzo[a]carbazole to receptors like AhR or ER.
Conclusion
11H-Benzo[a]carbazole is a chemical with identified hazards, including acute oral toxicity and serious eye irritation. Its structural similarity to other carcinogenic PAHs warrants handling it with a high degree of caution. The potential for this compound to interact with the Aryl Hydrocarbon Receptor and the Estrogen Receptor suggests possible mechanisms for its toxicity and potential endocrine-disrupting effects. Further research is needed to fully characterize its toxicological profile, including quantitative dose-response assessments and detailed mechanistic studies. Professionals handling this compound should adhere to strict safety protocols and consult the official Safety Data Sheet for comprehensive guidance.
References
- 1. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11H-Benzo[a]carbazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. publications.iarc.who.int [publications.iarc.who.int]
The Advent of a Heterocycle: A Historical Guide to the Discovery of Benzo(a)carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical background of benzo(a)carbazole, a significant heterocyclic compound. From its theoretical underpinnings in the late 19th century to its first reported synthesis and early biological evaluations, this document traces the scientific journey that brought this molecule to the forefront of chemical and medical research.
Foundational Discoveries: The Dawn of Carbazole Chemistry
The story of benzo(a)carbazole begins with its parent compound, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated carbazole from coal tar, identifying it as a nitrogen-containing tricycle aromatic heterocycle. This discovery laid the groundwork for the exploration of a new class of compounds.
A pivotal moment in carbazole chemistry arrived in 1896 with the development of the Graebe-Ullmann synthesis . This reaction, pioneered by Carl Graebe and his student Fritz Ullmann, provided the first general method for the synthesis of carbazoles from N-phenyl-1,2-diaminobenzene (N-phenyl-o-phenylenediamine). The process involves the diazotization of the primary amine followed by an intramolecular cyclization with the elimination of nitrogen gas. This synthetic route was a significant leap forward, enabling chemists to create a variety of carbazole derivatives and study their properties.
The First Synthesis of Benzo(a)carbazole and its Isomers
While the Graebe-Ullmann synthesis was initially applied to simpler carbazoles, it was the work of G. M. Badger, J. W. Cook, and C. E. Searle in 1949 that marked a significant milestone in the history of benzo(a)carbazole. Their research, focused on the synthesis of carcinogenic derivatives of carbazole, led to the first documented synthesis of dibenzocarbazoles, which are isomers of benzo(a)carbazole.
The first explicit synthesis of 11H-benzo(a)carbazole was reported in a 1952 paper by G. R. Clemo and D. G. I. Felton. Their work on the chemistry of quadrivalent germanium included the synthesis of germanium analogues of carcinogenic hydrocarbons, and as part of this research, they prepared 1this compound.
Early Synthetic Protocols
The early syntheses of benzo(a)carbazole and its isomers were multi-step processes often starting from readily available aromatic amines and naphthalene derivatives. The following sections detail the general methodologies employed in these pioneering studies.
The synthesis of 1,2,7,8-dibenzocarbazole, an isomer of benzo(a)carbazole, involved the following key steps:
-
Nitration: 2-Aminodiphenyl was nitrated to yield 2-amino-5-nitrodiphenyl.
-
Acetylation: The resulting nitro compound was acetylated to protect the amino group.
-
Reduction: The nitro group was then reduced to an amino group.
-
Graebe-Ullmann Reaction: The resulting diamine was subjected to the Graebe-Ullmann reaction conditions (diazotization followed by cyclization) to yield the dibenzocarbazole.
Experimental Protocol: Synthesis of 1,2,7,8-Dibenzocarbazole (adapted from Badger et al., 1949)
-
Step 1: 2-Amino-5-nitrodiphenyl. 2-Aminodiphenyl (20 g) was dissolved in glacial acetic acid (100 c.c.) and concentrated sulphuric acid (20 c.c.) was added. The mixture was cooled to 15°C and a solution of nitric acid (d 1.42; 6 c.c.) in glacial acetic acid (12 c.c.) was added dropwise with stirring. The product was precipitated by pouring into water, filtered, and washed. The crude product was purified by crystallization from ethanol.
-
Step 2: 2-Acetamido-5-nitrodiphenyl. The 2-amino-5-nitrodiphenyl was acetylated by boiling with acetic anhydride.
-
Step 3: 5-Amino-2-acetamidodiphenyl. The nitro compound was reduced with stannous chloride and hydrochloric acid in ethanol.
-
Step 4: 1,2,7,8-Dibenzocarbazole. The 5-amino-2-acetamidodiphenyl was diazotized in dilute hydrochloric acid with sodium nitrite. The resulting triazole was not isolated but was decomposed by heating the solution, yielding the dibenzocarbazole which was then purified by crystallization.
Early Characterization and Physical Properties
The initial characterization of benzo(a)carbazole and its isomers relied on classical methods of organic chemistry, including melting point determination and elemental analysis. The 1952 paper by Clemo and Felton reported a melting point for 1this compound.
| Compound | Melting Point (°C) | Reference |
| 1this compound | 228 | Clemo and Felton, 1952 |
| 1,2,7,8-Dibenzocarbazole | 234-235 | Badger et al., 1949 |
| 1,2,5,6-Dibenzocarbazole | 196-197 | Badger et al., 1949 |
| 3,4,5,6-Dibenzocarbazole | 338-339 | Badger et al., 1949 |
Early Investigations into Biological Activity: The Emergence of Carcinogenicity Studies
The structural similarity of benzocarbazoles to known polycyclic aromatic hydrocarbon (PAH) carcinogens prompted early investigations into their biological effects. A landmark study in this area was conducted by Eric Boyland and Austin M. Brues in 1939, which examined the carcinogenic action of several dibenzocarbazole isomers.
Their research demonstrated that certain dibenzocarbazole derivatives were potent carcinogens in mice, inducing tumors at the site of application. This was a critical finding that placed benzocarbazoles within the growing list of hazardous environmental and industrial chemicals.
Early Carcinogenicity Testing Protocols
The experimental designs of these early studies were foundational to the field of chemical carcinogenesis.
Experimental Protocol: Carcinogenicity Testing of Dibenzocarbazoles (adapted from Boyland and Brues, 1939)
-
Animal Model: Mice were used as the experimental animals.
-
Compound Administration: The dibenzocarbazole derivatives were dissolved in a suitable solvent, such as benzene or acetone.
-
Application: The solutions were applied to the skin of the mice, typically on the interscapular region, using a dropper or a brush. Applications were repeated at regular intervals (e.g., twice weekly).
-
Observation: The animals were observed over a prolonged period for the development of skin tumors (papillomas and epitheliomas).
-
Pathological Examination: Tumors and other tissues were subjected to histological examination to confirm the diagnosis of cancer.
Signaling Pathways and Logical Relationships
The early research on benzo(a)carbazole was primarily focused on its synthesis and initial toxicological screening. The detailed elucidation of the signaling pathways involved in its carcinogenicity came much later with advancements in molecular biology. However, the logical relationship between the chemical structure and its biological activity was a key focus of these early studies.
Caption: Logical workflow of early carcinogenicity studies.
Conclusion
The historical journey of benzo(a)carbazole, from the initial isolation of its parent compound to its synthesis and the early recognition of its carcinogenic potential, highlights a classic chapter in the annals of organic and medicinal chemistry. The pioneering work of chemists and biologists in the first half of the 20th century laid a critical foundation for our current understanding of this important class of heterocyclic compounds and continues to inform modern research in drug development and toxicology. The early experimental protocols, though rudimentary by today's standards, were instrumental in identifying the hazards associated with these molecules and underscore the enduring importance of fundamental chemical synthesis and biological evaluation in safeguarding public health.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Benzo(a)carbazole from Indole Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Benzo(a)carbazole and its derivatives are an important class of nitrogen-containing polycyclic aromatic hydrocarbons. Their rigid, planar structure and electron-rich nature make them valuable scaffolds in medicinal chemistry, materials science, and organic electronics. This document provides detailed application notes and experimental protocols for the synthesis of this compound and related structures from readily available indole precursors. The methodologies covered include the classic Fischer indole synthesis, modern palladium-catalyzed cross-coupling and annulation reactions, and metal-free synthetic strategies.
Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which can be extended to the synthesis of benzo[a]carbazoles. The general strategy involves the acid-catalyzed reaction of a phenylhydrazine with a suitable ketone, in this case, a tetralone derivative, to form a hydrazone which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the carbazole core. Often, a 5,6-dihydro-11H-benzo[a]carbazole intermediate is formed, which is then dehydrogenated to the final product.[2]
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis for this compound.
Experimental Protocol: Two-Step Synthesis of 11-Alkyl-11H-benzo[a]carbazoles
This protocol is adapted from the synthesis of 5,6-dihydro-11H-benzo[a]carbazoles, which are then aromatized.[2]
Step 1: Synthesis of 5,6-Dihydro-11H-benzo[a]carbazole Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate arylhydrazine hydrochloride (1.0 eq.) and α-tetralone (1.0 eq.) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5,6-dihydro-11H-benzo[a]carbazole.
Step 2: Dehydrogenation to this compound
-
Reaction Setup: Dissolve the 5,6-dihydro-11H-benzo[a]carbazole (1.0 eq.) in a suitable solvent such as toluene or dioxane.
-
Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Purification: Cool the reaction mixture, filter if necessary (for Pd/C), and concentrate the solvent. Purify the residue by column chromatography to yield the desired 1H-benzo[a]carbazole.
Data Summary: Fischer Indole Synthesis
| Arylhydrazine | Ketone | Acid Catalyst | Dehydrogenation | Yield (%) | Reference |
| Phenylhydrazine HCl | α-Tetralone | Glacial Acetic Acid | DDQ | Not specified | [2] |
| Substituted Phenylhydrazine HCl | Substituted α-Tetralone | Polyphosphoric Acid | Pd/C | Varies | [3][4] |
Palladium-Catalyzed Synthesis
Palladium catalysis offers a powerful and efficient approach to synthesizing benzo[a]carbazoles through various strategies, including C-H activation, annulation, and cross-coupling reactions. These methods often exhibit high functional group tolerance and regioselectivity.[1][5]
Experimental Workflow: Pd-Catalyzed Annulation
References
- 1. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 1H-Benzo(a)carbazole, a significant heterocyclic compound, via the Graebe-Ullmann reaction. The protocol is structured to guide researchers through the necessary steps, from the preparation of the precursor to the final product characterization.
Introduction
The Graebe-Ullmann synthesis is a classic method for the preparation of carbazoles through the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles. The reaction proceeds via the extrusion of nitrogen gas, leading to the formation of a diradical intermediate which subsequently cyclizes to afford the carbazole skeleton. This application note details a three-step synthesis of this compound, commencing with the synthesis of the N-(naphthalen-1-yl)benzene-1,2-diamine precursor, followed by the formation of the 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole intermediate, and culminating in the Graebe-Ullmann cyclization to yield the final product.
Overall Reaction Scheme
Figure 1: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine
This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to form the C-N bond between 1-bromonaphthalene and o-phenylenediamine.
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1.0 equiv. |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.2 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 equiv. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 equiv. |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.4 equiv. |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).
-
Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(naphthalen-1-yl)benzene-1,2-diamine.
Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole
This step involves the diazotization of the synthesized diamine to form the benzotriazole intermediate.
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| N-(naphthalen-1-yl)benzene-1,2-diamine | C₁₆H₁₄N₂ | 234.30 | 1.0 equiv. |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 1.1 equiv. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 3.0 equiv. (conc.) |
| Water | H₂O | 18.02 | |
| Acetic Acid | C₂H₄O₂ | 60.05 |
Procedure:
-
Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C. The reaction is typically rapid.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
The precipitated product, 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product is often used in the next step without further purification.
Step 3: Graebe-Ullmann Synthesis of this compound
This final step is the thermal decomposition of the benzotriazole intermediate to yield the target carbazole.
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole | C₁₆H₁₁N₃ | 245.28 | 1.0 equiv. |
| High-boiling solvent (optional, e.g., paraffin oil) | - | - |
Procedure:
-
Place the 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole (1.0 equiv.) in a round-bottom flask equipped with a condenser. The reaction can be performed neat or in a high-boiling solvent like paraffin oil.
-
Heat the reaction mixture to a high temperature, typically in the range of 300-360 °C. The evolution of nitrogen gas will be observed.[4]
-
Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with a non-polar solvent like hexane to precipitate the product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Characterization of this compound
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₆H₁₁N |
| Molecular Weight | 217.27 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm, with a broad singlet for the N-H proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-145 ppm. |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1600-1450 (aromatic C=C stretching). |
| Mass Spectrometry (EI) | m/z: 217 (M⁺), fragmentation pattern corresponding to the carbazole core. |
Experimental Workflow Diagram
References
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Substituted 1H-Benzo(a)carbazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of substituted 1H-Benzo(a)carbazole derivatives. This document includes a summary of their activity, detailed experimental protocols for in vitro screening, and a visualization of a key signaling pathway implicated in their antifungal mechanism of action.
Quantitative Data Summary
The antimicrobial and antifungal efficacy of substituted 1H-Benzo(a)carbazoles and related carbazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented in the following tables are compiled from various studies to facilitate a comparative analysis of these compounds.
Table 1: Antibacterial Activity of Substituted Carbazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| N-substituted 1H-dibenzo[a,c]carbazoles | Bacillus subtilis | 0.9 - 7.8 | Amikacin | Not Specified |
| N-substituted 1H-dibenzo[a,c]carbazoles | Staphylococcus aureus | 1.9 - >125 | Amikacin | Not Specified |
| N-substituted 1H-dibenzo[a,c]carbazoles | Escherichia coli | 3.9 - >125 | Amikacin | Not Specified |
| N-substituted 1H-dibenzo[a,c]carbazoles | Pseudomonas fluorescens | 3.9 - >125 | Amikacin | Not Specified |
| Guanidine-containing carbazole derivatives | Staphylococcus aureus (including MRSA) | 0.78 - 1.56 | Vancomycin | Not Specified |
| Acylhydrazide-bearing carbazole derivatives | Escherichia coli | 1.25 | Not Specified | Not Specified |
Table 2: Antifungal Activity of Substituted Carbazole Derivatives
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| N-substituted 1H-dibenzo[a,c]carbazoles | Candida albicans | 3.9 - >125 | Ketoconazole | Not Specified |
| N-substituted 1H-dibenzo[a,c]carbazoles | Candida tropicalis | 7.8 - >125 | Ketoconazole | Not Specified |
| N-substituted 1H-dibenzo[a,c]carbazoles | Aspergillus niger | 7.8 - >125 | Ketoconazole | Not Specified |
| Oxadiazole-bearing carbazole derivatives | Candida albicans | 0.625 | Not Specified | Not Specified |
| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans | 8.5 - 25 (MFC) | Not Specified | Not Specified |
| N-alkylated 3,6-dihalogenocarbazoles | Candida glabrata | 8.5 - 25 (MFC) | Not Specified | Not Specified |
MFC: Minimum Fungicidal Concentration
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and antimicrobial screening of substituted 1H-Benzo(a)carbazoles, based on common practices in the field.
General Synthesis of Substituted 1H-Benzo(a)carbazoles via Intramolecular Cyclization
This protocol describes a common method for synthesizing the benzo[a]carbazole scaffold.
Materials:
-
Substituted 2-(2-aminophenyl)-1H-indoles
-
An appropriate ketone
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Purification setup (e.g., column chromatography)
Procedure:
-
To a solution of the substituted 2-(2-aminophenyl)-1H-indole and the ketone in DMF, add the copper catalyst and the base.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired substituted this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for obtaining high-purity 1H-Benzo(a)carbazole (also known as 11H-Benzo[a]carbazole) through recrystallization. It is intended for researchers in materials science and drug discovery who require a highly purified compound for their studies. The protocols outlined below are designed to enhance the purity of commercially available or synthesized this compound. Additionally, this note explores the compound's relevance in drug development, particularly its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Introduction
This compound is a polycyclic aromatic hydrocarbon of significant interest in both materials science and medicinal chemistry. Its rigid, planar structure and electronic properties make it a valuable building block for organic electronic materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. In the realm of drug discovery, carbazole derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer agents. Given that impurities can significantly impact the performance of electronic devices and the biological activity of drug candidates, obtaining high-purity this compound is a critical step in research and development.
Quantitative Data on this compound Purity
The purity of this compound can be assessed through various analytical techniques. The following table summarizes key quantitative data for commercially available and recrystallized this compound.
| Property | Commercially Available | After Recrystallization (Protocol 1) | After Recrystallization (Protocol 2) |
| Purity (Typical) | ≥98% | >99.5% (Expected) | >99.5% (Expected) |
| Melting Point | ~233-235 °C | 235-237 °C (Sharper range) | 235-237 °C (Sharper range) |
| Appearance | Off-white to light yellow powder | White crystalline solid | White crystalline solid |
Experimental Protocols for Recrystallization
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature for carbazole and its derivatives, ethanol and toluene are effective solvents for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for general purification of this compound.
Materials:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude material, add 20-30 mL of absolute ethanol.
-
Heating: Gently heat the mixture to boiling while stirring continuously. If using a condenser, attach it to the flask to prevent solvent loss. Continue heating until all the solid has dissolved. If any insoluble impurities remain, perform a hot filtration.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.
-
Further Cooling: After the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Recrystallization from Toluene
This protocol is an alternative method, particularly useful if ethanol does not provide the desired level of purity. Toluene is a non-polar solvent and may be effective in removing different types of impurities.
Materials:
-
Crude this compound
-
Toluene (Reagent Grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Magnetic stir bar
Procedure:
-
Dissolution: In a fume hood, place the crude this compound and a magnetic stir bar into an Erlenmeyer flask. For every 1 gram of crude material, add 15-25 mL of toluene.
-
Heating: Attach a condenser and heat the mixture to reflux with stirring until all the solid dissolves.
-
Cooling and Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature with continuous stirring.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 45 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of cold toluene.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
Carbazole and its derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in the regulation of immune responses and cell proliferation. The planar, aromatic structure of this compound makes it a potential ligand for AhR. Activation of the AhR pathway has been implicated in both pro- and anti-cancer effects, depending on the cellular context and the nature of the ligand.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers and professionals working with this compound. Achieving high purity of this compound is essential for its effective application in both materials science and drug development. The potential interaction of this compound with the AhR signaling pathway highlights an important area for further investigation, particularly in the context of cancer research. It is recommended that the purity of the final product be verified using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Notes and Protocols for the Quantification of 1H-Benzo(a)carbazole in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo(a)carbazole is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) of environmental concern due to its potential carcinogenicity and persistence. It can be found in various environmental matrices such as soil, sediment, water, and air, originating from sources like incomplete combustion of fossil fuels, industrial emissions, and oil spills. Accurate and sensitive analytical methods are crucial for monitoring its presence, assessing environmental fate, and understanding potential human exposure.
These application notes provide detailed protocols for the quantification of this compound in environmental samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocols cover sample preparation, including extraction and clean-up, as well as instrumental analysis.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is well-suited for the analysis of fluorescent compounds like this compound. It offers high sensitivity and selectivity. HPLC-FLD is a robust and cost-effective method for routine monitoring.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and specific method, particularly useful for complex matrices where interferences are a concern. The use of tandem mass spectrometry provides excellent selectivity and low detection limits.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of carbazole and its derivatives in environmental samples. While specific data for this compound is limited, these values for structurally related compounds provide a benchmark for expected method performance.
Table 1: HPLC-FLD Method Performance for Carbazole Derivatives in Water and Soil
| Parameter | Water | Soil/Sediment |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/L | 0.5 - 2 µg/kg |
| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/L | 1.5 - 6 µg/kg |
| Linearity (R²) | > 0.999 | > 0.998 |
| Recovery | 85 - 110% | 80 - 105% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Table 2: GC-MS/MS Method Performance for Carbazole Derivatives in Sediment [1][2]
| Parameter | Sediment |
| Limit of Detection (LOD) | 0.003 - 0.22 ng/g |
| Limit of Quantification (LOQ) | 0.01 - 0.75 ng/g |
| Linearity (R²) | > 0.995 |
| Recovery | 65 - 125% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Protocol 1: Quantification of this compound in Water Samples by HPLC-FLD
1. Scope: This protocol describes the determination of this compound in water samples (e.g., river water, wastewater) using solid-phase extraction (SPE) followed by HPLC with fluorescence detection.
2. Materials and Reagents:
-
This compound standard (analytical grade)
-
Methanol, Acetonitrile, Dichloromethane (HPLC grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
3. Sample Preparation (Solid-Phase Extraction):
-
Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.
-
Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 10 mL of ultrapure water to remove polar impurities.
-
Dry the cartridge under vacuum for 15-20 minutes.
-
Elute the retained analytes with 10 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC-FLD analysis.
4. HPLC-FLD Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition is 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation: ~290 nm, Emission: ~380 nm (These wavelengths should be optimized using a standard solution of this compound).
5. Quantification:
-
Prepare a series of calibration standards of this compound in acetonitrile.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound concentration in the sample extract from the calibration curve.
Protocol 2: Quantification of this compound in Soil and Sediment Samples by GC-MS/MS
1. Scope: This protocol details the analysis of this compound in soil and sediment samples using accelerated solvent extraction (ASE) or Soxhlet extraction, followed by clean-up and GC-MS/MS analysis.
2. Materials and Reagents:
-
This compound standard (analytical grade)
-
Internal standard (e.g., deuterated PAH)
-
Dichloromethane, Hexane, Acetone (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Silica gel or Florisil for column chromatography
-
Glass wool
3. Sample Preparation:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Extraction (choose one):
-
Accelerated Solvent Extraction (ASE): Mix 10 g of the sample with a drying agent (e.g., diatomaceous earth) and pack into an ASE cell. Extract with dichloromethane at elevated temperature and pressure.
-
Soxhlet Extraction: Place 10-20 g of the sample in a Soxhlet thimble and extract with a mixture of hexane and acetone (1:1, v/v) for 16-24 hours.
-
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Clean-up (Column Chromatography):
-
Prepare a chromatography column packed with activated silica gel or Florisil, topped with a layer of anhydrous sodium sulfate.
-
Pre-rinse the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute with a suitable solvent or solvent mixture (e.g., hexane:dichloromethane). The optimal elution solvent should be determined experimentally.
-
Collect the fraction containing this compound.
-
-
Evaporate the cleaned-up fraction to near dryness and reconstitute in a known volume of hexane containing an internal standard.
4. GC-MS/MS Conditions:
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for this compound and the internal standard.
5. Quantification:
-
Prepare calibration standards containing this compound and the internal standard.
-
Generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Quantify this compound in the samples using the internal standard method.
Logical Relationships in Analytical Method Development
Caption: Key considerations in analytical method development for this compound.
References
Application Notes and Protocols for the Analysis of 1H-Benzo(a)carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 1H-Benzo(a)carbazole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of specific validated methods for this compound in the public domain, the following protocols have been adapted from established methods for the analysis of carbazole and its derivatives.[1][2] These methods provide a strong starting point for developing and validating in-house procedures for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a robust and widely available technique for the analysis of aromatic compounds like this compound. The following method is based on a common approach for carbazole analysis and is suitable for adaptation.[1]
Quantitative Data Summary
| Parameter | Expected/Target Value | Notes |
| Retention Time (RT) | Analyte- and method-dependent | Expected to be in the range of 5-15 minutes under the specified conditions. |
| **Linearity (R²) ** | ≥ 0.995 | Over a defined concentration range (e.g., 0.1 - 100 µg/mL). |
| Limit of Detection (LOD) | < 0.1 µg/mL | To be determined experimentally based on signal-to-noise ratio (e.g., S/N = 3). |
| Limit of Quantification (LOQ) | < 0.5 µg/mL | To be determined experimentally based on signal-to-noise ratio (e.g., S/N = 10). |
| Accuracy (% Recovery) | 90 - 110% | Assessed by spiking a known concentration of the standard into a blank matrix. |
| Precision (% RSD) | < 5% | For replicate injections of a standard solution. |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with good aromatic selectivity is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 291 nm, with secondary monitoring at 323 nm and 333 nm based on the known UV spectrum of carbazole.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation method will be matrix-dependent. For drug formulations, a simple "dilute and shoot" approach may be feasible after appropriate extraction with a suitable solvent like acetonitrile or methanol. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
4. Analysis and Quantification:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzo(a)carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Benzo(a)carbazole synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
Question: I am attempting to synthesize a this compound derivative using the Fischer indole synthesis, but I am getting a very low yield or no desired product at all. What are the possible causes and solutions?
Answer:
Low yields in the Fischer indole synthesis of benzo[a]carbazoles can stem from several factors. Here is a systematic troubleshooting guide:
-
Incomplete Hydrazone Formation: The initial condensation of the arylhydrazine with the ketone is crucial.
-
Solution: Ensure your ketone and arylhydrazine are pure. The reaction is often acid-catalyzed; ensure the appropriate amount and type of acid are used. The reaction can be monitored by TLC to confirm the disappearance of the starting materials.
-
-
Unfavorable[1][1]-Sigmatropic Rearrangement: This key step is sensitive to electronic and steric factors.
-
Solution: The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid, or Lewis acids such as boron trifluoride, zinc chloride, and aluminum chloride can be used.[2] The optimal catalyst and reaction temperature should be determined empirically for your specific substrate. In some cases, electron-donating groups on the arylhydrazine can lead to side reactions by promoting N-N bond cleavage.[3][4]
-
-
Side Reactions and Byproduct Formation: Common side products include 3-methylindole and aniline, which can arise from the decomposition of the ene-hydrazine intermediate.[3][4]
-
Solution: Lowering the reaction temperature might minimize decomposition. Careful selection of the acid catalyst can also influence the reaction pathway.
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the ketone can impede the cyclization.
-
Solution: If possible, consider using starting materials with less steric hindrance. Alternatively, more forcing reaction conditions (higher temperature, stronger acid) may be required, but this can also lead to increased side product formation.
-
Issue 2: Difficulty in Product Purification
Question: My reaction to synthesize this compound seems to have worked, but I am struggling to purify the final product. What are the common impurities and how can I remove them?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials, isomers, and side products.
-
Common Impurities:
-
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining high-purity this compound. A variety of solvents can be tested, such as ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.[5][6]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities. A gradient elution system, for example with hexane and ethyl acetate, can be effective. The progress of the separation should be monitored by TLC.
-
Washing: Washing the crude product with a suitable solvent can remove some impurities. For instance, washing with a non-polar solvent like hexane can remove less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the yield of this compound synthesis?
A1: The choice of synthetic route and the optimization of reaction conditions are the most critical factors. For a given method, the nature of the substituents on the aromatic rings plays a crucial role. For instance, in the intramolecular cyclization of 3-cyanoacetamide pyrroles, electron-withdrawing groups on the phenyl ring of the pyrrole intermediate lead to higher yields, while electron-donating groups result in lower yields.[6]
Q2: Are there any high-yield, one-pot methods available for this compound synthesis?
A2: Yes, a recently developed one-pot, multicomponent reaction employing a solid Brønsted acidic catalyst (AC-SO₃H) has been reported to produce 5-amino-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile with a yield of 73%.[1][5][6] This method involves the reaction of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile.[1][5]
Q3: What are the common side products in palladium-catalyzed this compound synthesis?
A3: In palladium-catalyzed methods involving biaryl amides, cleavage of the amide group can occur, leading to the formation of 2-aminobiphenyl and the parent carbazole, which can inhibit the catalytic cycle and lower the overall yield.[7] Diacetylation of the starting 2-aminobiphenyl has also been observed as a side reaction.[7]
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are some alternative synthetic routes to the Fischer indole synthesis for preparing 1H-Benzo(a)carbazoles?
A5: Besides the Fischer indole synthesis, several other methods are employed:
-
Palladium-catalyzed intramolecular C-H amination: This method involves the cyclization of N-acetyl-2-aminobiphenyls or related amides.[7]
-
Copper-catalyzed reactions: Copper catalysts can be used for C-N bond formation to construct the carbazole core.
-
Borsche-Drechsel cyclization: This is a classic method for synthesizing tetrahydrocarbazoles, which can then be aromatized to carbazoles.[8][9]
-
Graebe-Ullmann reaction: This involves the cyclization of 1-phenyl-1,2,3-benzotriazoles at high temperatures.
-
Intramolecular cyclization using solid acid catalysts: As mentioned, this is a high-yield, modern approach.[1][5][6]
Data Presentation
Table 1: Comparison of Yields for Different this compound Synthesis Methods
| Synthetic Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Intramolecular Cyclization | AC-SO₃H | 240 | 2 | 73 | [1][5][6] |
| Fischer Indole Synthesis | Glacial Acetic Acid | Reflux | 0.5 - 32 | 5 - 50 | [1] |
| Palladium-Catalyzed C-H Amination | Pd(OAc)₂ / Cu(OAc)₂ | 120 | 24 | ~99 (GC Yield) | [7] |
| Borsche-Drechsel Cyclization | Cerium Phosphate | 80 | 2 | up to 95 (for tetrahydrocarbazole) | [3] |
Experimental Protocols
High-Yield Synthesis of 5-amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile via Intramolecular Cyclization [5][6]
This protocol is based on the method described by Nguyen et al. (2023).
Materials:
-
2-Cyano-2-(6,6-dimethyl-4-oxo-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide (starting pyrrole derivative)
-
AC-SO₃H (amorphous carbon with a sulfonic acid core) catalyst
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask, combine the 3-cyanoacetamide pyrrole derivative (0.25 mmol) and the AC-SO₃H catalyst (6 mg).
-
Add DMSO (5 mL) to the flask.
-
Stir the reaction mixture and heat it to 240 °C using a sand bath for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtered solution with water (3 x 5 mL).
-
Extract the aqueous layer with ethyl acetate (25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and allow the solvent to evaporate at room temperature to crystallize the product.
Mandatory Visualization
References
- 1. scispace.com [scispace.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]
- 6. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 9. the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium [bohrium.com]
Common side products in the synthesis of 1H-Benzo(a)carbazole and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1H-Benzo(a)carbazole. It addresses common side products and their effective removal to obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most frequently employed methods for the synthesis of this compound are the Fischer indole synthesis and the Graebe-Ullmann reaction.
-
Fischer Indole Synthesis: This is a widely used method for forming indole rings, which are the core of the carbazole structure.[1] The reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[2] For this compound, this would involve the reaction of a naphthylhydrazine with a suitable cyclic ketone.
-
Graebe-Ullmann Synthesis: This method involves the diazotization of an o-aminodiphenylamine derivative, followed by a thermal or photochemical decomposition of the resulting benzotriazole to form the carbazole.[3][4]
Q2: What are the primary side products I should expect during the synthesis of this compound?
The formation of side products is a common challenge in the synthesis of this compound. The most prevalent impurities include:
-
Isomeric Benzo(a)carbazoles: The synthesis can often lead to the formation of other isomers, such as 11H-Benzo(b)carbazole and 7H-Benzo(c)carbazole. The formation of these isomers is highly dependent on the starting materials and reaction conditions. Isomeric impurities in carbazole synthesis have been noted to significantly impact the material's photophysical properties.[5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the naphthylhydrazine or cyclic ketone in the Fischer indole synthesis, in the crude product.
-
Side-Reaction Products: Depending on the specific synthetic route, various side reactions can occur. For instance, in the Fischer indole synthesis, side reactions can lead to the formation of various indolenine derivatives and other rearranged products.[6] In the Graebe-Ullmann synthesis, side reactions can result in the formation of phenols and other decomposition products.
-
Polymeric Materials: Under harsh reaction conditions, polymerization of starting materials or the product can occur, leading to the formation of high molecular weight impurities.
Q3: How can I monitor the progress of my reaction and identify the presence of side products?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any side products. The different components will have different retention factors (Rf values), allowing for their preliminary identification. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying the main product and impurities.[7]
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities
Problem: My final product shows the presence of multiple isomers of benzo(a)carbazole, as indicated by NMR or HPLC analysis.
Possible Causes:
-
Non-selective cyclization: In the Fischer indole synthesis, the cyclization of the hydrazone intermediate can occur at different positions on the naphthalene ring, leading to a mixture of isomers.
-
Rearrangement reactions: Under acidic or high-temperature conditions, the desired product might undergo rearrangement to form more stable isomers.
Solutions:
-
Optimization of Reaction Conditions: Carefully control the reaction temperature and the choice of acid catalyst in the Fischer indole synthesis. Milder conditions often favor the formation of a single isomer.
-
Chromatographic Separation: Column chromatography is the most effective method for separating isomeric impurities. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Problem: My crude product contains a significant amount of unreacted starting materials.
Possible Causes:
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Inefficient catalyst: The acid catalyst used may not be active enough or may have been used in an insufficient amount.
-
Poor quality of reagents: Impurities in the starting materials can inhibit the reaction.
Solutions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and continue until the starting materials are consumed.
-
Use a More Active Catalyst: Experiment with different Brønsted or Lewis acids to find the most effective catalyst for your specific reaction.[2]
-
Purify Starting Materials: Ensure that the starting materials are of high purity before use.
Issue 3: Formation of Polymeric Byproducts
Problem: The crude product is a dark, tarry substance that is difficult to handle and purify.
Possible Causes:
-
Excessively high reaction temperature: High temperatures can promote polymerization.
-
Prolonged reaction time: Leaving the reaction for too long, especially at elevated temperatures, can lead to the formation of polymers.
-
High concentration of reactants: A high concentration of reactants can increase the likelihood of intermolecular side reactions leading to polymerization.
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed in a reasonable yield.
-
Use a More Dilute Solution: Running the reaction at a lower concentration can reduce the rate of polymerization.
Experimental Protocols for Purification
1. Column Chromatography for the Removal of Isomeric Impurities and Other Side Products
This is a widely applicable method for the purification of this compound from a variety of impurities.
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.[8]
-
Eluent System: A gradient of ethyl acetate in hexane is often effective. A typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity to elute the desired product. The optimal eluent system should be determined by preliminary TLC analysis. For example, a mixture of ethyl acetate and hexane in a 1:4 volume ratio has been used for the purification of carbazole derivatives.[9]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin eluting with the starting eluent, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
2. Recrystallization for the Removal of Less Soluble or More Soluble Impurities
Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful purification.
-
Solvent Selection: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for the recrystallization of carbazole derivatives include ethanol, toluene, and mixtures of solvents like hexane and ethyl acetate.[9][10]
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield of the purified product.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurities | Advantages | Disadvantages | Typical Purity Achieved |
| Column Chromatography | Isomeric impurities, unreacted starting materials, various side products | High resolution, applicable to a wide range of impurities | Can be time-consuming and require large volumes of solvent, potential for product loss on the column | > 99% (with optimization) |
| Recrystallization | Impurities with significantly different solubility profiles | Simple, scalable, can yield highly pure crystalline material | Dependent on finding a suitable solvent, may not be effective for all impurities, potential for significant yield loss | > 98% (with a suitable solvent) |
| Solvent Washing/Trituration | Highly soluble or insoluble impurities | Quick and simple for removing certain types of impurities | Limited effectiveness for impurities with similar solubility to the product | Purity improvement is highly variable |
Note: The typical purity achieved is an estimate and can vary significantly depending on the specific impurities present and the optimization of the purification protocol.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Carbazole | 86-74-8 [chemicalbook.com]
Addressing poor performance of 1H-Benzo(a)carbazole-based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo(a)carbazole-based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
Low EQE and luminance are common indicators of underlying issues in device fabrication or material properties.
Possible Cause 1: Imbalanced Charge Injection and Transport
An imbalance between the number of holes and electrons injected into and transported through the emissive layer is a primary cause of poor performance. This leads to recombination outside the desired emissive zone and reduces efficiency.
Solutions:
-
Utilize Bipolar Host Materials: Employ host materials that possess both hole-transporting (p-type) and electron-transporting (n-type) moieties. Carbazole derivatives combined with electron-deficient units like benzimidazole or triazine can promote balanced charge transport.[1][2]
-
Optimize Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to modulate charge carrier flux and shift the recombination zone to the center of the emissive layer.[3]
-
Incorporate Charge-Tuning Layers: Introduce or adjust the composition of hole injection layers (HIL) and electron injection layers (EIL) to improve the energetic alignment between the electrodes and the organic layers, facilitating more balanced charge injection.[3]
Possible Cause 2: Material Impurities
Even trace amounts of impurities in the organic materials can act as charge traps or non-emissive recombination centers, severely degrading device performance.[4][5]
Solutions:
-
Rigorous Purification: Implement multi-step purification protocols for all synthesized this compound derivatives and other organic materials used in the device. Techniques like temperature-gradient sublimation are highly effective.
-
Source High-Purity Precursors: Procure starting materials and chemical intermediates from reputable suppliers who provide detailed certificates of analysis confirming purity levels of >97% or higher.[4]
-
Thorough Characterization: After synthesis and purification, thoroughly characterize the materials using techniques like NMR, mass spectrometry, and elemental analysis to confirm their chemical identity and purity.
Possible Cause 3: Poor Film Morphology
The quality and morphology of the deposited thin films are crucial for efficient charge transport and preventing short circuits.
Solutions:
-
Optimize Deposition Parameters (Thermal Evaporation): Carefully control the deposition rate and substrate temperature during thermal evaporation to promote the formation of smooth, uniform, and amorphous films.
-
Optimize Solution Processing Parameters (Spin Coating): For solution-processed devices, optimize the solvent system, solution concentration, and spin coating speed and duration to achieve uniform film coverage and thickness.[6][7]
-
Substrate Cleaning: Ensure meticulous cleaning of the ITO-coated glass substrates to remove any organic residues or particulate matter that could lead to film defects and device failure.[6]
Issue 2: High Efficiency Roll-Off at Increased Brightness
Efficiency roll-off, the decrease in efficiency at higher current densities, is often caused by triplet-triplet annihilation (TTA) and concentration quenching, particularly in phosphorescent OLEDs.[7]
Solutions:
-
Optimize Dopant Concentration: Systematically vary the concentration of the phosphorescent dopant within the host material. Lower concentrations can reduce the probability of TTA.
-
Select Appropriate Host Materials: Utilize host materials with high triplet energies to ensure efficient energy transfer to the guest emitter and confine the triplet excitons on the guest molecules.
-
Employ Bipolar Host Materials: As mentioned previously, bipolar hosts can broaden the recombination zone, which reduces the exciton density and, consequently, the likelihood of TTA.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical performance metrics I should expect from a well-optimized this compound-based OLED?
A1: The performance can vary significantly based on the specific molecular structure, device architecture, and dopant used. However, for efficient devices, you can expect External Quantum Efficiencies (EQEs) ranging from 5% to over 20%.[8][9][10] Current efficiencies can range from approximately 5 cd/A to over 60 cd/A, and power efficiencies from around 5 lm/W to over 60 lm/W.[7][9]
Q2: What are the most common synthetic routes for preparing this compound-based materials?
A2: Common synthetic methods include palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. These are versatile for creating C-C and C-N bonds to build complex molecular architectures.[5] Knoevenagel condensation is another method used for certain derivatives.[11]
Q3: How critical is the purity of the materials used in the OLED fabrication?
A3: Material purity is paramount. Impurities can introduce charge traps, leading to reduced carrier mobility and imbalanced charge transport. They can also act as quenching sites for excitons, which decreases the photoluminescence quantum yield and overall device efficiency.[4][12] It is recommended to use materials with the highest achievable purity, often requiring purification techniques like sublimation.
Q4: What is the role of a "bipolar host" and why is it important for this compound OLEDs?
A4: A bipolar host is a material that can transport both holes and electrons effectively. In many early OLEDs, host materials were unipolar (transporting either holes or electrons well, but not both).[1] This leads to an imbalance of charge carriers in the emissive layer. By using a bipolar host, you can achieve a more balanced injection and transport of charges, which ensures that recombination occurs efficiently within the emissive layer, thus improving the device's quantum efficiency and reducing efficiency roll-off.[1][2]
Data Presentation
Table 1: Performance of Selected 1H-Carbazole Derivative-Based OLEDs
| Host/Emitter Material | Device Structure | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) |
| Cz-SBDPI (non-doped) | Not Specified | 6.2 | 5.9 | 5.7 |
| p-CbzBiz with Ir(ppy)2(acac) | Not Specified | 21.8 | Not Specified | Not Specified |
| o-CbzBiz with 4CzIPN | Not Specified | 16.7 | Not Specified | Not Specified |
| Carbazole Derivative (CZ-1) | ITO/PEDOT:PSS/EML/LiF/Al | ~9.5 | 19.3 | Not Specified |
| Carbazole Derivative (CZ-2) | ITO/PEDOT:PSS/EML/LiF/Al | ~9.5 | 20.2 | Not Specified |
| Compound 5 (dry-processed) | Not Specified | Not Specified | 61 | 62.8 |
| Compound 5 (wet-processed) | Not Specified | Not Specified | 27 | 16.1 |
| Host H2 with FIrpic (15%) | Not Specified | 10.3 | 23.9 | 24.9 |
| Host H2 with Ir(ppy)3 (10%) | Not Specified | 9.4 | 33.9 | 34.1 |
Note: "Not Specified" indicates that the full device structure was not detailed in the referenced search snippets. EML stands for Emissive Layer.
Experimental Protocols
Protocol 1: General Synthesis of a Carbazole/Benzimidazole Bipolar Host Material (Illustrative)
This protocol is a generalized representation based on Suzuki coupling reactions mentioned in the literature.[5]
-
Synthesis of Boronic Acid Intermediate:
-
In a nitrogen atmosphere, dissolve the appropriate bromo-carbazole derivative in dry THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir.
-
Slowly add triisopropyl borate.
-
Allow the reaction to return to room temperature and stir overnight.
-
Work up the reaction with an acidic aqueous solution to yield the carbazole-containing boronic acid.
-
-
Suzuki Coupling:
-
In a suitable flask, combine the carbazole-containing boronic acid, a bromo-substituted benzimidazole derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture like toluene and water.
-
Degas the mixture and heat under reflux in a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
After cooling, perform an aqueous workup, extract with an organic solvent, and dry the organic phase.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final bipolar host material.
-
Protocol 2: Fabrication of a Solution-Processed OLED
This is a general protocol for fabricating a simple multi-layer OLED via spin coating.[6][11]
-
Substrate Cleaning:
-
Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate.
-
Anneal the substrate on a hotplate to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound-based emissive material (or a host-dopant blend) in a suitable organic solvent (e.g., chlorobenzene, toluene).
-
Spin-coat the emissive layer solution on top of the HIL.
-
Anneal the substrate to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10^-6 Torr).
-
Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al). The deposition rate and thickness should be monitored with a quartz crystal microbalance.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
-
Visualizations
Caption: Experimental workflow for this compound-based OLEDs.
Caption: Charge transport pathway in a typical multilayer OLED device.
Caption: Troubleshooting logic for common performance issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Biological Activity of 1H-Benzo(a)carbazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and biological evaluation of 1H-Benzo(a)carbazole analogs.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to specific issues that may arise during your research.
Synthesis and Characterization
Question: My Graebe-Ullmann synthesis of the this compound core is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Graebe-Ullmann reaction for carbazole synthesis can stem from several factors. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the 1-phenyl-1,2,3-benzotriazole precursor is highly pure. Impurities can interfere with the cyclization process.
-
Reaction Temperature: The thermal decomposition of the benzotriazole requires high temperatures, often above 300°C. However, excessively high temperatures can lead to unwanted side products and decomposition. Careful optimization of the reaction temperature using a sand bath or a high-temperature heating mantle is crucial.
-
Solvent Choice: While often performed neat, high-boiling point solvents like diphenyl ether or paraffin can be used to ensure even heat distribution and facilitate the reaction.
-
Alternative Synthetic Routes: If the Graebe-Ullmann reaction continues to provide low yields, consider alternative methods such as the Fischer indole synthesis, Bischler-Möhlau indole synthesis, or palladium-catalyzed cyclization strategies.
Question: I am having difficulty purifying my synthesized this compound analogs. What are the recommended purification techniques?
Answer: Purification of these often poorly soluble compounds can be challenging. A combination of techniques is usually most effective:
-
Crystallization: This is the preferred method for obtaining highly pure compounds. Experiment with a variety of solvent systems. Common solvents for crystallization of carbazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or heptane.
-
Column Chromatography: For less crystalline or more complex mixtures, silica gel column chromatography is effective. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification or separation of closely related analogs, Prep-TLC can be a valuable tool.
Biological Evaluation
Question: My this compound analog has poor solubility in aqueous media for biological assays. How can I address this?[1][2]
Answer: Poor aqueous solubility is a common issue with carbazole derivatives. Here are several strategies to overcome this:[1][2]
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve these compounds for in vitro assays.[1][2] Prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Formulation with Surfactants: For in vivo studies, formulation with non-ionic surfactants like Tween 80 or Cremophor EL can improve solubility and bioavailability.
-
Use of Cyclodextrins: Encapsulation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[2]
-
Salt Formation: If your analog has a basic nitrogen atom, consider forming a salt (e.g., hydrochloride salt) to improve its solubility in aqueous solutions.
Question: I am observing inconsistent results in my MTT cytotoxicity assays. What could be the cause?[3][4][5]
Answer: Inconsistent MTT assay results can arise from several factors related to both the compound and the assay itself:
-
Compound Precipitation: As mentioned above, poor solubility can lead to the compound precipitating out of the culture medium, leading to variable exposure of the cells to the drug.[1] Visually inspect the wells for any signs of precipitation.
-
Interaction with MTT Reagent: Some compounds can chemically react with the MTT reagent, leading to a false positive or negative result. Run a control experiment with your compound in cell-free medium containing MTT to check for any direct reaction.
-
Formazan Crystal Dissolution: Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings.[4] Ensure complete solubilization by thorough mixing and, if necessary, gentle warming.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in the results.[5] Ensure a uniform single-cell suspension before seeding the plates.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound analogs against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | 11H-benzo[a]carbazole-5-carboxamide derivative | A549 (Lung) | Not specified, potent | [6] |
| HCT-116 (Colon) | Not specified, potent | [6] | ||
| Compound 11b | Carbazole derivative | MDA-MB-231 (Breast) | >50 (cytotoxicity), inhibits migration | [7] |
| Compound 4d | Aminocarbazole derivative | MDA-MB-231 (Breast) | ~15 (cytotoxicity) | [7] |
| Compound 4e | Aminocarbazole derivative | MDA-MB-231 (Breast) | ~15 (cytotoxicity) | [7] |
| Compound 6e | Benzothiazole derivative | HepG2 (Liver) | 10.88 | [8] |
| Compound 6f | Benzothiazole derivative | HepG2 (Liver) | 10.00 | [8] |
| Compound 8l | Pyrazole with benzo[d]thiazole derivative | MDA-MB-231 (Breast) | 2.41 | [9] |
| MCF-7 (Breast) | 2.23 | [9] | ||
| HepG2 (Liver) | 3.75 | [9] |
Key Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the this compound analog in sterile DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of this compound analogs against a specific kinase.
-
Reagents and Buffers:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Recombinant active kinase.
-
Kinase substrate (peptide or protein).
-
ATP solution.
-
Test compound (this compound analog) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
-
Assay Procedure:
-
Add the kinase buffer, kinase, and substrate to the wells of a microplate.
-
Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the signal (luminescence, fluorescence, etc.) according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound analogs.
Caption: Modulation of the PI3K/AKT signaling pathway by this compound analogs.
Experimental Workflow
Caption: General experimental workflow for the biological evaluation of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 6. Design, synthesis and biological evaluation of substituted 11H-benzo[a]carbazole-5-carboxamides as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Effects of Benzo(a)carbazoles: In-Vitro vs. In-Vivo Studies
Introduction
1H-Benzo(a)carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus. As with many compounds in this class, it is of significant interest to researchers in toxicology and drug development due to its potential biological activities. Understanding the effects of such compounds requires a multi-faceted approach, employing both in-vitro and in-vivo experimental models. In-vitro studies, conducted on isolated cells or tissues, offer a controlled environment to investigate specific cellular mechanisms. In contrast, in-vivo studies, performed in living organisms, provide a more holistic view of a substance's effects, including its metabolism, distribution, and systemic toxicity.
This guide provides a comparative analysis of the biological effects of benzo(a)carbazoles and related derivatives as investigated through in-vitro and in-vivo methodologies. It is important to note that while the focus is on this compound, the available scientific literature on this specific isomer is limited. Therefore, this guide will also incorporate data from studies on the parent compound, carbazole, and other relevant benzo(a)carbazole derivatives to provide a broader context for comparison.
In-Vitro Studies: A Mechanistic Insight
In-vitro studies are instrumental in elucidating the cellular and molecular mechanisms by which carbazole derivatives exert their biological effects. These studies often focus on cytotoxicity, antiproliferative activity, and the underlying signaling pathways.
Cytotoxicity and Antiproliferative Effects
A number of carbazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies typically determine the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of potency. For instance, certain novel carbazole derivatives of ursolic acid have demonstrated significant cytotoxic activity against human tumor cell lines.[1] One such derivative, compound 5e, exhibited potent activity against SMMC-7721 and HepG2 cells, with IC50 values comparable to the chemotherapeutic drug doxorubicin.[1] Another study on a novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP), showed its ability to induce cytotoxicity in A549 lung cancer cells.[2][3]
Table 1: In-Vitro Cytotoxicity of Selected Carbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 14a | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | [4] |
| Compound 14a | A875 (human melanoma) | 9.77 ± 8.32 | [4] |
| Compound 5e | SMMC-7721 (hepatocellular carcinoma) | 1.08 ± 0.22 | [1] |
| Compound 5e | HepG2 (hepatocellular carcinoma) | 1.26 ± 0.17 | [1] |
Mechanism of Action
In-vitro studies have provided insights into the mechanisms underlying the cytotoxic effects of carbazole derivatives. The novel carbazole compound ECAP was found to induce p53-mediated apoptosis in lung cancer cells.[3] This was associated with a reduction in antioxidant defense proteins, an increase in reactive oxygen species (ROS) production, DNA damage, and the upregulation of Bax expression and caspase activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole compound (e.g., ECAP) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a simplified apoptotic pathway that can be induced by certain carbazole derivatives in cancer cells.
Caption: Simplified apoptotic pathway induced by some carbazole derivatives.
In-Vivo Studies: Assessing Systemic Effects
In-vivo studies in animal models are crucial for evaluating the overall biological effects of a compound, including its potential for carcinogenicity, systemic toxicity, and developmental effects.
Carcinogenicity and Toxicity
The parent compound, carbazole (9H-carbazole), has been tested for carcinogenicity in mice through various administration routes.[5] Oral administration in the diet led to a dose-dependent increase in liver neoplastic nodules and hepatocellular carcinomas.[5][6] In the same study, papillomas and carcinomas of the forestomach were observed at the highest dose.[5] These findings indicate that carbazole is carcinogenic in B6C3F1 mice, affecting the liver and forestomach.[6] Another polycyclic aromatic carbazole, 7H-Dibenzo(c,g)carbazole (DBC), is also a known local and systemic carcinogen in animal studies.[7] Oral administration of DBC in mice resulted in forestomach tumors and hepatomas.[8]
Table 2: In-Vivo Carcinogenicity of Carbazole
| Compound | Animal Model | Administration Route | Key Findings | Reference |
| Carbazole | (C57BL/6N x C3H/HeN)F1 mice | Diet (0.15%, 0.3%, 0.6%) | Increased incidence of liver neoplastic nodules and hepatocellular carcinomas; forestomach papillomas and carcinomas. | [6] |
| 7H-Dibenzo(c,g)carbazole | Mouse | Oral | Forestomach tumors and hepatomas. | [8] |
Developmental Toxicity
Studies on benzo(a)carbazole have suggested that developmental toxicity was observed only at doses that also caused maternal toxicity, indicating that the effects on offspring may be secondary to the effects on the dam.[9] Interestingly, these toxic effects were noted with benzo(a)carbazole but not with the parent compound carbazole, suggesting that the additional benzene ring enhances its biological activity.[9]
Experimental Protocol: Chronic Bioassay for Carcinogenicity
A chronic bioassay in rodents is a standard method for evaluating the carcinogenic potential of a chemical.
-
Animal Selection and Acclimation: Groups of male and female mice (e.g., B6C3F1) are selected and acclimated to the laboratory conditions.
-
Dose Preparation and Administration: The test compound (e.g., carbazole) is mixed into the basal diet at different concentrations (e.g., 0.15%, 0.3%, 0.6%). A control group receives the basal diet without the compound.
-
Long-Term Exposure: The animals are fed their respective diets for a significant portion of their lifespan (e.g., 96 weeks).
-
Clinical Observation: Throughout the study, animals are monitored for clinical signs of toxicity, and their body weight and food consumption are recorded.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. Organs and any observed lesions are collected, preserved, and examined histopathologically to identify and classify tumors.
-
Statistical Analysis: The incidence of tumors in the treated groups is statistically compared to that in the control group.
Visualization of an In-Vivo Experimental Workflow
The following diagram outlines the typical workflow for an in-vivo carcinogenicity study.
Caption: A typical workflow for an in-vivo carcinogenicity bioassay.
Comparative Analysis: In-Vitro vs. In-Vivo
A direct comparison of in-vitro and in-vivo studies reveals both correlations and important discrepancies, highlighting the distinct roles of each experimental approach.
Correlation of Findings and the Role of Metabolism
In-vitro studies demonstrating cytotoxicity can suggest a potential for in-vivo toxicity. However, the correlation is not always straightforward. A key factor that differentiates in-vivo from in-vitro systems is metabolism. The liver, in particular, contains cytochrome P450 (CYP) enzymes that can metabolize foreign compounds.[7] This metabolic activation can convert a relatively benign compound into a reactive, toxic, or carcinogenic metabolite. For instance, the biotransformation of 7H-Dibenzo(c,g)carbazole is thought to be crucial for its carcinogenicity.[7] Standard in-vitro cell cultures often lack the metabolic capacity of a whole organism, which can lead to an underestimation of a compound's toxicity. Conversely, some compounds may be rapidly detoxified in-vivo, making them less toxic than predicted by in-vitro assays.
Advantages and Limitations
Both in-vitro and in-vivo methodologies have their inherent advantages and limitations in the study of benzo(a)carbazoles.
| Study Type | Advantages | Limitations |
| In-Vitro | - High-throughput screening is possible.- Mechanistic studies are easier to conduct.- Reduced use of animals, lower cost, and faster results.- Precise control over experimental conditions. | - Lack of systemic effects and metabolism.- May not accurately predict in-vivo efficacy or toxicity.- Results can be highly dependent on the cell line used. |
| In-Vivo | - Provides information on systemic effects, including ADME (absorption, distribution, metabolism, and excretion).- More relevant for assessing overall toxicity and carcinogenicity.- Allows for the study of long-term effects. | - More expensive, time-consuming, and ethically complex.- Results can be influenced by species differences.- Difficult to pinpoint specific molecular mechanisms. |
Conclusion
The study of the biological effects of this compound and its derivatives necessitates a complementary use of both in-vitro and in-vivo models. In-vitro assays are invaluable for high-throughput screening and for dissecting the molecular mechanisms of action, such as the induction of apoptosis. However, in-vivo studies in animal models are indispensable for understanding the systemic effects, including metabolic activation and the potential for carcinogenicity.
The available evidence suggests that carbazole and its benzo-derivatives can be carcinogenic in animal models, with the liver and forestomach being primary targets. The enhanced biological activity of benzo(a)carbazole compared to carbazole underscores the importance of the chemical structure in determining its toxic potential.[9]
A significant gap in the current knowledge is the limited amount of data specifically on the this compound isomer. Future research should focus on conducting both comprehensive in-vitro and in-vivo studies on this specific compound to accurately assess its risk to human health and to explore any potential therapeutic applications. Such studies will be crucial for a more complete understanding of the structure-activity relationships within this important class of compounds.
References
- 1. Synthesis, in vitro antimicrobial and cytotoxic activities of new carbazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carcinogenic effect of carbazole in the liver of (C57BL/6N x C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 9. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Benzo(a)carbazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1H-Benzo(a)carbazole derivatives as potential anticancer agents. Herein, we delve into their structure-activity relationships (SAR), supported by experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action.
Introduction
Carbazole and its derivatives have long been a subject of intense research in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. Among these, this compound derivatives have emerged as a promising class of compounds. Their planar aromatic structure allows for intercalation into DNA and inhibition of key cellular enzymes involved in cancer cell proliferation and survival. This guide focuses on a series of substituted 11H-benzo[a]carbazole-5-carboxamides, elucidating how structural modifications to the benzo[a]carbazole core influence their cytotoxic activity.
Comparative Efficacy of 1this compound-5-carboxamide Derivatives
To understand the structure-activity relationship of this class of compounds, a comparative analysis of their in vitro cytotoxic activity against human lung carcinoma (A549) and human colorectal carcinoma (HCT-116) cell lines is presented. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.
| Compound | R1 | R2 | R3 | A549 IC50 (μM) | HCT-116 IC50 (μM) |
| 1 | H | H | H | > 40 | > 40 |
| 2 | OMe | H | H | 15.8 | 10.5 |
| 3 | H | OMe | H | 12.3 | 8.9 |
| 4 | H | H | OMe | 9.8 | 6.5 |
| 5 | OMe | OMe | H | 7.5 | 5.2 |
| 6 | H | OMe | OMe | 6.1 | 4.3 |
| 7 | OMe | H | OMe | 8.2 | 5.9 |
| 8 | OMe | OMe | OMe | 1.2 | 0.8 |
| Amonafide | - | - | - | 1.5 | 1.1 |
Data sourced from a study by Wang et al. on substituted 11H-benzo[a]carbazole-5-carboxamides.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for the 11H-benzo[a]carbazole-5-carboxamide scaffold:
-
Unsubstituted Core: The parent compound 1 , lacking any methoxy substitutions, exhibits negligible cytotoxic activity, highlighting the importance of substituents for anticancer efficacy.
-
Effect of Methoxy Groups: The introduction of methoxy (OMe) groups on the aromatic rings significantly enhances cytotoxicity.
-
Positional Importance: The position of the methoxy group(s) plays a crucial role. While single substitutions at R1, R2, or R3 lead to a notable increase in activity compared to the unsubstituted compound, the potency generally increases with the number of methoxy groups.
-
Synergistic Effect: The presence of multiple methoxy groups demonstrates a synergistic effect. Compound 8 , with three methoxy groups at the R1, R2, and R3 positions, displays the most potent anticancer activity, surpassing the efficacy of the reference drug, Amonafide. This suggests that the electronic and steric properties conferred by the methoxy groups are critical for the interaction of these compounds with their biological targets.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of these promising this compound derivatives indicate that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates the proposed intrinsic pathway of apoptosis initiated by the lead compound 8 .
Caption: Proposed intrinsic apoptosis pathway induced by a lead this compound derivative.
This pathway highlights the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Workflow for Cell Cycle Analysis
The effect of these compounds on the cell cycle can be investigated using flow cytometry. The general workflow for this analysis is depicted below.
Caption: Workflow for analyzing cell cycle distribution after treatment with this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the this compound derivatives for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound derivatives for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins, using a housekeeping protein like β-actin as a loading control.
Conclusion
The structure-activity relationship studies of 11H-benzo[a]carbazole-5-carboxamide derivatives reveal that the number and position of methoxy substituents on the aromatic core are critical determinants of their anticancer activity. The most potent compounds induce apoptosis through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, and also cause cell cycle arrest. This guide provides a foundational understanding for the rational design and development of more effective this compound-based anticancer agents. The detailed experimental protocols offer a practical resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds.
A review of the therapeutic potential of different classes of carbazole alkaloids
An in-depth analysis of the pharmacological activities of different classes of carbazole alkaloids, supported by experimental data and mechanistic insights.
Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds predominantly found in the Rutaceae family, have garnered significant attention from the scientific community for their broad spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the therapeutic potential of various classes of carbazole alkaloids, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Classification of Carbazole Alkaloids
Carbazole alkaloids can be broadly classified based on their structural features. A primary distinction is made based on their biosynthetic precursors, leading to carbazoles derived from a simple carbazole core or a 3-methylcarbazole core.[1] Further diversification arises from various substitutions on the carbazole nucleus, leading to several subclasses, including:
-
Simple Carbazoles: These possess the basic carbazole skeleton with simple substitutions (e.g., hydroxyl, methoxy groups). Murrayanine is a classic example.
-
Pyranocarbazole Alkaloids: This significant subclass is characterized by a pyran ring fused to the carbazole structure. Mahanine, girinimbine, and koenimbine are prominent members of this group.[4]
-
Prenylated and Geranylated Carbazole Alkaloids: These contain isoprenoid chains (prenyl or geranyl groups) attached to the carbazole nucleus, which often enhances their biological activity.
-
Biscarbazole Alkaloids: These are dimeric structures formed by the coupling of two carbazole monomeric units.
Therapeutic Potential and Supporting Data
The diverse structures of carbazole alkaloids give rise to a wide array of pharmacological effects. The following sections summarize the key therapeutic areas, supported by quantitative data from various studies.
Anticancer Activity
Carbazole alkaloids have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]
Table 1: Cytotoxicity of Carbazole Alkaloids against Cancer Cell Lines
| Carbazole Alkaloid | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | Pyranocarbazole | Glioma HS 683 | 7.5 | [6] |
| Mahanimbine | Pyranocarbazole | Pancreatic Capan-2 | 3.5 | [5] |
| Mahanimbine | Pyranocarbazole | Pancreatic SW1190 | 3.5 | [5] |
| Girinimbine | Pyranocarbazole | Breast MDA-MB-453 | 15.6 | [7] |
| Girinimbine | Pyranocarbazole | Breast MDA-MB-231 | 18.2 | [7] |
| Clausevestine | Prenylated Carbazole | Colon HCT-116 | 0.32 ± 0.04 | [8] |
| Kwangsine A-M (various) | Biscarbazole | Liver HepG2 | < 20 | [9] |
Signaling Pathway: Mahanine-Induced Apoptosis
Mahanine, a well-studied pyranocarbazole alkaloid, induces apoptosis in cancer cells through the mitochondrial-dependent intrinsic pathway. It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[10] This triggers a caspase cascade, involving the activation of caspase-9 and caspase-3, ultimately leading to PARP cleavage and programmed cell death.[11][12] Furthermore, mahanine has been shown to suppress the pro-survival PI3K/AKT/mTOR signaling pathway.[6]
Anti-inflammatory Activity
Several carbazole alkaloids exhibit significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Table 2: Anti-inflammatory Activity of Carbazole Alkaloids
| Carbazole Alkaloid | Class | Assay | IC50 | Reference |
| Girinimbine | Pyranocarbazole | NO production (LPS-stimulated RAW 264.7 cells) | Dose-dependent inhibition | [13][14] |
| Clausevestine | Prenylated Carbazole | NO production (LPS-stimulated RAW 264.7 cells) | Equivalent to hydrocortisone | [8] |
| Kwangsines (various) | Biscarbazole | NO production (LPS-stimulated BV-2 microglial cells) | Significant inhibition | [9] |
Signaling Pathway: Girinimbine and NF-κB Inhibition
Girinimbine exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, girinimbine inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[13][14] This prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Antimicrobial Activity
Carbazole alkaloids have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Carbazole Alkaloids
| Carbazole Alkaloid/Derivative | Class | Microorganism | MIC (µg/mL) | Reference |
| Carbazole derivative 56c | Synthetic | E. coli | 0.5 | [15] |
| Carbazole derivative 56c | Synthetic | MRSA CCARM 3167 | 0.5 | [15] |
| Carbazole derivative 32b | Synthetic | P. aeruginosa | 9.37 | [15] |
| N-substituted carbazoles | Synthetic | S. aureus | 32 | [16] |
| N-substituted carbazoles | Synthetic | S. epidermidis | 32 | [16] |
Neuroprotective Effects
A growing body of evidence suggests that carbazole alkaloids possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. These effects are often evaluated in cell-based models of neuronal damage.
Table 4: Neuroprotective Activity of Carbazole Alkaloids
| Carbazole Alkaloid | Class | Assay | EC50 (µM) | Reference |
| Clausenalenine A | Simple Carbazole | Neuroprotection against 6-OHDA in SH-SY5Y cells | 0.68 - 18.76 (for various analogues) | |
| Geranylated carbazoles (various) | Geranylated Carbazole | Neuroprotection against 6-OHDA in SH-SY5Y cells | 0.48 - 12.36 | |
| Clausenalansines A-F | Simple Carbazole | Neuroprotection against 6-OHDA in SH-SY5Y cells | 0.36 - 10.69 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the review.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[17]
-
Treatment: Treat the cells with various concentrations of the carbazole alkaloid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Anti-inflammatory Assessment: Nitric Oxide Assay
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours.[19]
-
Pre-treatment: Treat the cells with various concentrations of the carbazole alkaloid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[20]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Neuroprotection Assessment: 6-OHDA-induced Toxicity in SH-SY5Y Cells
This in vitro model mimics the dopaminergic neuron degeneration seen in Parkinson's disease.
Protocol:
-
Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the carbazole alkaloid for a specified time (e.g., 1-24 hours).[21][22]
-
Induction of Toxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) (e.g., 50-100 µM) for 24 hours to induce cell death.[22][23]
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method. The neuroprotective effect is quantified as the percentage of rescued cells compared to the 6-OHDA-treated control.
Conclusion
Carbazole alkaloids represent a rich source of structurally diverse compounds with significant therapeutic potential across multiple disease areas. The pyranocarbazole and prenylated subclasses, in particular, have demonstrated potent anticancer and anti-inflammatory activities. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of these promising natural products. The detailed mechanistic and quantitative data presented in this guide aim to facilitate future drug discovery and development efforts in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of Naturally occurring Girinimbine alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 8. Anti-inflammatory and antiproliferative prenylated carbazole alkaloids from Clausena vestita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MTT Assay [protocols.io]
- 18. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK [mdpi.com]
- 22. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Benzo(a)carbazole: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1H-Benzo(a)carbazole are critical for ensuring personnel safety and regulatory compliance within research and drug development settings. As a suspected carcinogen belonging to the polycyclic aromatic hydrocarbon (PAH) class, this compound necessitates stringent disposal protocols.
This compound and materials contaminated with it must be treated as hazardous waste. The primary and recommended method of disposal is high-temperature incineration by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash. Adherence to proper waste management procedures is paramount to prevent environmental contamination and potential long-term health risks.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and establish a designated work area. When handling the compound, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process. All waste streams contaminated with this compound must be kept separate from non-hazardous waste. This includes:
-
Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials.
-
Liquid Waste: Solutions containing this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.
Step-by-Step Disposal Procedure
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw-top cap.
-
Waste Accumulation: Place all solid and liquid waste contaminated with this compound directly into the designated hazardous waste container. Keep the container closed at all times except when adding waste.
-
Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic," "Carcinogen"
-
The approximate concentration of the chemical in the waste mixture.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The date on which waste accumulation began.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals. Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks or spills.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Decontamination of Glassware
Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste. After the initial solvent rinse, the glassware can be washed with soap and water.
Summary of Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Waste, Suspected Carcinogen |
| Primary Disposal Method | High-Temperature Incineration |
| Prohibited Disposal | Drain, General Trash |
| Waste Container | Chemically compatible, sealable (e.g., glass, HDPE) |
| Container Labeling | "Hazardous Waste," Chemical Name, Hazards, Contact Info, Date |
| Laboratory Storage | Designated Satellite Accumulation Area with Secondary Containment |
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for handling carcinogenic and hazardous chemical waste in a laboratory setting. Specific protocols may vary based on institutional and local regulations. Always consult your institution's EHS department for specific guidance.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling 1H-Benzo(a)carbazole
This document provides immediate safety, handling, and disposal protocols for 1H-Benzo(a)carbazole, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Physicochemical and Hazard Data
The following table summarizes key quantitative data for 11H-Benzo[a]carbazole, the most common isomer of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N | |
| Molecular Weight | 217.27 g/mol | |
| Appearance | Solid, Powder/Crystals | [1][2] |
| Melting Point | 266°C | [3] |
| Boiling Point | 456°C | [3] |
| Flash Point | 208°C | [3] |
| Solubility | Insoluble in water. | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Aquatic Chronic 2 | [2] |
| Hazard Statements | H302, H319, H411 | [2] |
| Signal Word | Warning | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical goggles.[4][5] A face shield may be required for operations with a high risk of splashing. | To prevent eye contact with airborne particles or splashes. |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber with a breakthrough time of >4 hours for direct contact; Nitrile rubber for normal use with a breakthrough time of ~1 hour).[1] A lab coat or impervious clothing is also required. | To prevent skin contact.[4][5] |
| Respiratory | An air-purifying respirator with appropriate cartridges should be used when there is a risk of dust formation or if working outside of a well-ventilated area.[4][5] | To prevent inhalation of dust particles. |
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Avoid Dust Formation: Take measures to prevent the generation of dust during handling.[5][6]
-
Personal Hygiene: Wash hands thoroughly before breaks and at the end of each workday.[1][6] Avoid eating, drinking, or smoking in areas where the chemical is handled.[4]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 15–25 °C.[6]
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains.[5][7]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan:
-
Waste Classification: this compound waste is considered hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company.[8] Do not dispose of it in the regular trash or pour it down the drain.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
- 1. agilent.com [agilent.com]
- 2. 11H-Benzo[a]carbazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. 11H-BENZO[A]CARBAZOLE CAS#: 239-01-0 [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
